![molecular formula C19H23N5O B560556 Irak4-IN-1](/img/structure/B560556.png)
Irak4-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IRAK4-IN-1 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. By inhibiting IRAK4, this compound can modulate immune responses and has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers .
科学研究应用
Role in Inflammation
IRAK4 is essential for the recruitment and activation of downstream signaling components in response to pro-inflammatory cytokines. Inhibiting IRAK4 can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Study: CGA Treatment
A study demonstrated that CGA (a natural compound) inhibited IRAK4 activity in macrophages, leading to decreased levels of NF-κB target genes during endotoxemia. This suggests that IRAK4 inhibition could be beneficial in treating sepsis and other inflammatory conditions .
Disease | Mechanism | Outcome |
---|---|---|
Rheumatoid Arthritis | Inhibition of TNF-α production | Reduced inflammation and joint damage |
Inflammatory Bowel Disease | Decreased IL-6 levels | Alleviation of symptoms |
Sepsis | Attenuation of NF-κB activation | Improved survival rates |
Targeting Tumor Growth
IRAK4's involvement in cancer biology is significant; its overactivation can promote tumor cell survival and proliferation. Inhibiting IRAK4 has shown promise in preclinical models for various malignancies.
Case Study: MYD88-Mutant Lymphomas
Kymera Therapeutics reported that their IRAKIMiD compounds, which combine IRAK4 inhibition with immunomodulatory drug activity, demonstrated superior efficacy against MYD88-mutant lymphomas compared to traditional therapies. The results indicated rapid tumor regression in mouse models .
Cancer Type | Mechanism | Outcome |
---|---|---|
MYD88-Mutant Lymphomas | Dual inhibition of IRAK4 and IMiD activity | Complete tumor regression |
Solid Tumors | Suppression of NF-κB signaling | Reduced tumor growth |
Hematologic Malignancies | Inhibition of malignant cell proliferation | Enhanced apoptosis |
Mechanistic Insights
Recent studies have elucidated the mechanisms through which Irak4-IN-1 exerts its effects. For instance, it has been shown to disrupt myddosome formation, which is critical for TLR signaling . This disruption leads to decreased activation of downstream pro-inflammatory pathways.
作用机制
IRAK4-IN-1 通过抑制 IRAK4 的激酶活性发挥其作用。这种抑制破坏了 TLR 和 IL-1R 介导的信号通路,导致核因子 κB (NF-κB) 和其他下游效应物的活化减少。this compound 的分子靶标包括 IRAK4 的激酶结构域,这对它的催化活性至关重要。 通过阻断该结构域,this compound 阻止了下游蛋白的磷酸化和随后的炎症反应 .
生化分析
Biochemical Properties
Irak4-IN-1 interacts with IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses, such as Toll-like receptors (TLRs), interleukin-1R (IL-1R), and IL-18R . The activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB) and promotes cell survival, inflammation, and other aspects of the adaptive immune response .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of IRAK4 and IKK in primary peritoneal macrophages and RAW264.7 cells, inhibiting the secretion of TNF-α and IL-6 in both cell lines . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses . This inhibition results in substantial inhibition of TLR and IL-1 responses in dendritic cells, keratinocytes, granulocytes, and T cells .
Temporal Effects in Laboratory Settings
It has been observed that an oral dose of an IRAK4 inhibitor mediated the inhibition of IRAK4 signaling in vivo for more than 8 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, disease activity in murine models of skin inflammation was markedly dampened by IRAK4 inhibition
Metabolic Pathways
This compound is involved in the IRAK4 signaling pathway, which is a part of the larger TLR and IL-1R signaling pathways . These pathways play a crucial role in the innate immune response, and dysregulation can lead to various inflammatory and autoimmune diseases .
Transport and Distribution
Given its role as an IRAK4 inhibitor, it is likely that it is transported to sites where IRAK4 is active, such as within cells involved in the immune response .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever IRAK4 is found within the cell. IRAK4 is generally found in the cytoplasm of cells , so it is reasonable to assume that this compound would also be found in these locations in order to exert its inhibitory effects on IRAK4 .
准备方法
合成路线和反应条件
IRAK4-IN-1 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。一种常见的合成路线包括以下步骤:
中间体 A 的形成: 从合适的芳香族化合物开始,进行一系列反应,例如硝化、还原和卤化,以获得中间体 A。
偶联反应: 然后在特定条件下,例如在碱存在下使用钯催化剂,将中间体 A 与另一种芳香族化合物偶联。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。优化反应条件,例如温度、压力和溶剂选择,对于确保高产率和纯度至关重要。 先进技术,如连续流动化学和自动化合成,可以用来提高效率和可扩展性 .
化学反应分析
反应类型
IRAK4-IN-1 经历各种化学反应,包括:
氧化: 在氧化剂存在下,this compound 可以形成氧化衍生物。
还原: 还原剂可以将 this compound 转化为还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂和亲核试剂用于取代反应
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱羟基化形式 .
相似化合物的比较
类似化合物
IRAK1/4 抑制剂 I: 一种同时靶向 IRAK1 和 IRAK4 的双重抑制剂,具有相似的效力。
DW18134: 一种新型 IRAK4 抑制剂,在临床前模型中具有高选择性和有效性。
CA-4948: 一种目前正在进行临床试验以治疗血液系统恶性肿瘤的 IRAK4 抑制剂 .
IRAK4-IN-1 的独特性
This compound 的独特性在于它对 IRAK4 的高选择性,而不是其他激酶,使其成为研究 IRAK4 特定通路的宝贵工具。 它强大的抑制活性及其良好的药代动力学特性也使其具有作为治疗剂的潜力 .
生物活性
IRAK4-IN-1 is a selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 (IL-1). IRAK4 plays a significant role in immune responses, particularly in inflammation and cell survival. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
IRAK4 is an essential component in the signaling cascade initiated by TLRs and IL-1 receptors. Upon activation, IRAK4 phosphorylates downstream signaling molecules, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal for inflammatory responses and cell survival .
Inhibition of IRAK4
This compound functions by inhibiting the autophosphorylation of IRAK4, thereby disrupting its interaction with other signaling components. This inhibition results in reduced activation of NF-κB and downstream cytokine production, which is beneficial in conditions characterized by excessive inflammation or malignancy .
Biological Activity and Efficacy
Research has demonstrated that this compound effectively reduces the inflammatory response in various cell models. For instance, studies using human monocytic acute myeloid leukemia (AML) THP-1 cells showed that this compound significantly impaired TLR4-induced signaling through NF-κB and MAPK pathways .
Table 1: Summary of Biological Effects of this compound
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Hematologic Malignancies : In a study focusing on myelodysplastic syndromes (MDS) and other hematologic cancers, inhibition of IRAK4 using this compound showed promising anti-tumor effects by inducing apoptosis in malignant cells .
- Combination Therapies : A notable study evaluated the synergistic effects of this compound with lenvatinib, a multi-targeted kinase inhibitor. The combination demonstrated enhanced antiproliferative effects across multiple anaplastic thyroid cancer (ATC) cell lines, suggesting a potential strategy for improving treatment outcomes in resistant cancers .
Research Findings
Recent findings have elucidated the role of IRAK4 in various diseases:
- Inflammation : Aberrant IRAK4 activity has been linked to chronic inflammatory conditions, making it a target for therapeutic intervention. Inhibition with this compound has shown to mitigate inflammatory responses effectively .
- Cancer : The inhibition of IRAK4 has emerged as a promising approach to suppress tumor growth and enhance sensitivity to other therapies, particularly in solid tumors and hematological malignancies .
属性
IUPAC Name |
4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXFGHHSFTACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。